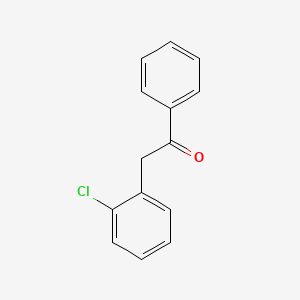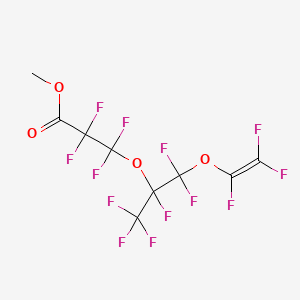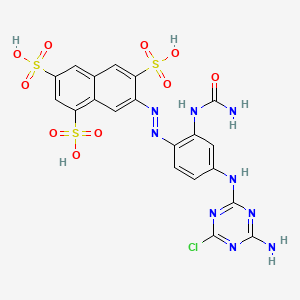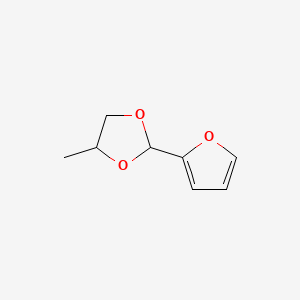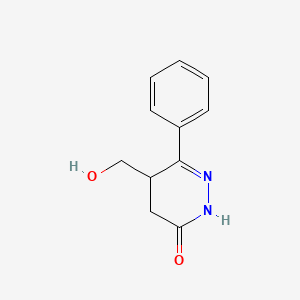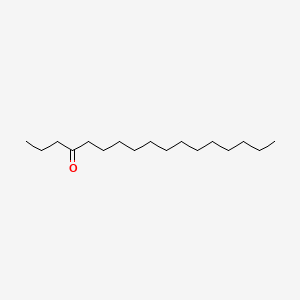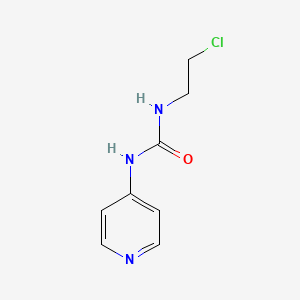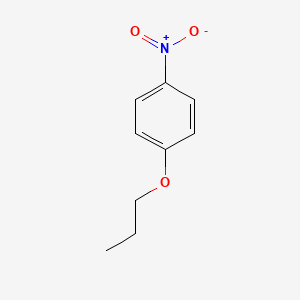
4-Nitrophenylpropyläther
Übersicht
Beschreibung
It is a yellow crystalline solid commonly used in the synthesis of other organic compounds . This compound is notable for its nitro group attached to a benzene ring, which significantly influences its chemical behavior and applications.
Wissenschaftliche Forschungsanwendungen
p-Nitrophenyl propyl ether has several applications in scientific research:
Wirkmechanismus
Target of Action
Ethers in general are known to interact with various biological targets depending on their structure .
Mode of Action
Ethers like p-nitrophenyl propyl ether can undergo reactions such as the williamson ether synthesis, which involves an s n 2 reaction of an alkoxide nucleophile with an alkyl halide .
Biochemical Pathways
A related compound, bis(p-nitrophenyl) phosphate, has been studied for its hydrolytic cleavage mechanisms catalyzed by zn(ii)-complexes .
Pharmacokinetics
A study on propyl p-nitrophenyl ether (pnpe) showed that its metabolism varies independently between rat and guinea pig livers, with different major metabolites and different enzymes involved in the process .
Result of Action
Ethers in general can undergo cleavage of the c–o bond when exposed to strong acids .
Action Environment
The synthesis of ethers can be influenced by various factors, including the choice of solvent .
Biochemische Analyse
Biochemical Properties
1-Nitro-4-propoxybenzene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various compounds. The interaction between 1-Nitro-4-propoxybenzene and these enzymes involves the binding of the compound to the active site of the enzyme, leading to the formation of enzyme-substrate complexes. This interaction can result in either the inhibition or activation of the enzyme, depending on the specific enzyme and the context of the reaction .
Cellular Effects
1-Nitro-4-propoxybenzene has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules. For instance, it can alter the phosphorylation status of proteins involved in signal transduction, thereby impacting gene expression and cellular metabolism. Studies have demonstrated that 1-Nitro-4-propoxybenzene can induce changes in the expression levels of genes associated with oxidative stress and inflammation . Additionally, it has been found to affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of action of 1-Nitro-4-propoxybenzene involves its binding interactions with biomolecules. It has been shown to bind to specific proteins and enzymes, leading to changes in their conformation and activity. For example, 1-Nitro-4-propoxybenzene can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, by binding to its active site . This inhibition results in the accumulation of acetylcholine, which can affect neurotransmission and other cellular processes. Additionally, 1-Nitro-4-propoxybenzene can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Nitro-4-propoxybenzene have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Nitro-4-propoxybenzene is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term exposure to 1-Nitro-4-propoxybenzene has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 1-Nitro-4-propoxybenzene vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have shown that high doses of 1-Nitro-4-propoxybenzene can cause oxidative stress and inflammation in animal models.
Metabolic Pathways
1-Nitro-4-propoxybenzene is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes catalyze the oxidation and reduction reactions that convert 1-Nitro-4-propoxybenzene into its metabolites . The metabolic pathways of 1-Nitro-4-propoxybenzene can lead to the formation of reactive intermediates, which can interact with cellular macromolecules and cause cellular damage. Additionally, the compound can affect metabolic flux by altering the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of 1-Nitro-4-propoxybenzene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 1-Nitro-4-propoxybenzene can bind to intracellular proteins, which can affect its localization and accumulation. The distribution of 1-Nitro-4-propoxybenzene within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
1-Nitro-4-propoxybenzene is localized to specific subcellular compartments, where it exerts its biological effects. The compound has been found to accumulate in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules . The subcellular localization of 1-Nitro-4-propoxybenzene is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. This localization is important for its activity and function within the cell.
Vorbereitungsmethoden
p-Nitrophenyl propyl ether can be synthesized through various methods. One common synthetic route involves the nitration of 4-propoxybenzene. This process typically requires a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the para position of the benzene ring .
In industrial settings, the production of p-Nitrophenyl propyl ether may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
p-Nitrophenyl propyl ether undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction typically yields 4-propoxy-1-aminobenzene, while nucleophilic substitution can produce 4-propoxyphenol .
Vergleich Mit ähnlichen Verbindungen
p-Nitrophenyl propyl ether can be compared with other nitrobenzene derivatives, such as:
1-Nitro-4-methoxybenzene: Similar in structure but with a methoxy group instead of a propoxy group. It exhibits different reactivity and applications due to the smaller size of the methoxy group.
1-Nitro-4-ethoxybenzene: Contains an ethoxy group, leading to variations in its chemical behavior and uses compared to the propoxy derivative.
1-Nitro-4-allyloxybenzene: Features an allyloxy group, which introduces additional reactivity due to the presence of a double bond.
The uniqueness of p-Nitrophenyl propyl ether lies in the balance between the electron-withdrawing nitro group and the electron-donating propoxy group, which influences its reactivity and applications in various fields .
Eigenschaften
IUPAC Name |
1-nitro-4-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOXUNCNGSHHSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90993255 | |
| Record name | 1-Nitro-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90993255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7244-77-1 | |
| Record name | 1-Nitro-4-propoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7244-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitro-4-propoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007244771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitro-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90993255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-nitro-4-propoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


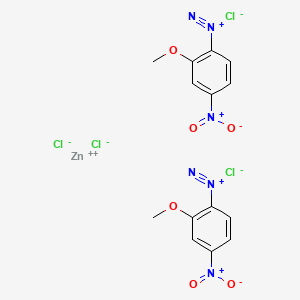
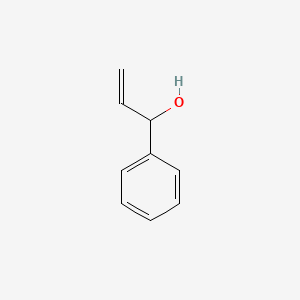

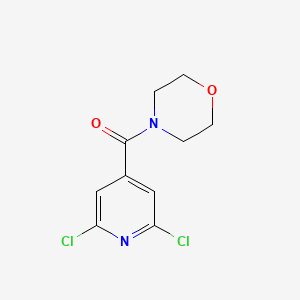
![4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one](/img/structure/B1595892.png)
